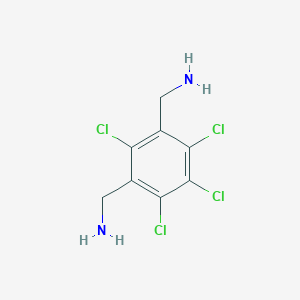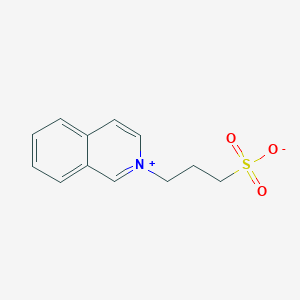
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt, also known as SBI-425, is a small molecule inhibitor that is used as a research tool in the field of pharmacology. It is a potent and selective inhibitor of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling in the brain. SBI-425 has shown promise in preclinical studies as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt works by selectively inhibiting PDE9, which is responsible for breaking down cGMP in the brain. By inhibiting PDE9, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt increases levels of cGMP, which has been shown to have neuroprotective and neurotrophic effects. This, in turn, leads to improved cognitive function and may have potential therapeutic benefits for cognitive disorders.
Effets Biochimiques Et Physiologiques
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have a number of biochemical and physiological effects, including increased levels of cGMP in the brain, improved cognitive function, and potential therapeutic benefits for cognitive disorders. In addition, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isoquinolinium, 2-(3-sulfopropyl)-, inner salt in lab experiments is its potency and selectivity for PDE9. This allows for more precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation is that Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a small molecule inhibitor, which means that it may not be as effective as larger molecules such as antibodies in certain applications.
Orientations Futures
There are a number of potential future directions for research on Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and PDE9 inhibition. One area of interest is the potential therapeutic benefits of PDE9 inhibition for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of PDE9 inhibitors as treatments for heart failure and pulmonary hypertension. Additionally, further research is needed to fully understand the biochemical and physiological effects of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt and other PDE9 inhibitors.
Méthodes De Synthèse
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt can be synthesized using a multi-step process that involves the reaction of 2-(3-bromopropyl)isoquinolinium bromide with sodium sulfite followed by a series of purification steps. The final product is a white powder that is soluble in water and has a molecular weight of 324.3 g/mol.
Applications De Recherche Scientifique
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been used in a variety of scientific research applications, including studies on the role of PDE9 in the brain and the potential therapeutic benefits of PDE9 inhibition. In preclinical studies, Isoquinolinium, 2-(3-sulfopropyl)-, inner salt has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential as a treatment for heart failure and pulmonary hypertension.
Propriétés
Numéro CAS |
15589-64-7 |
|---|---|
Nom du produit |
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt |
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonate |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10H,3,7,9H2 |
Clé InChI |
TZOTUGCLLXKSEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
SMILES canonique |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
Autres numéros CAS |
15589-64-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



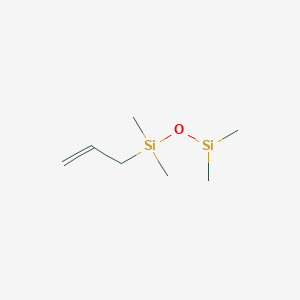
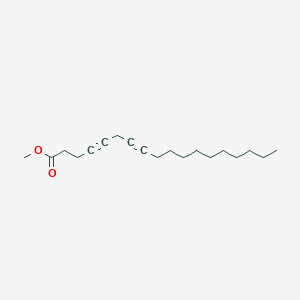
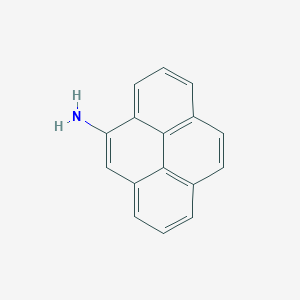
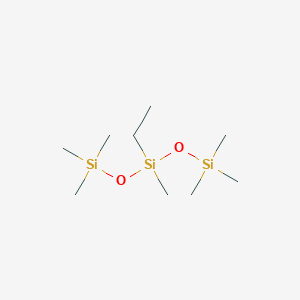
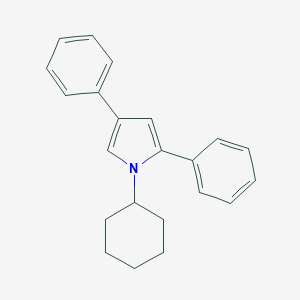
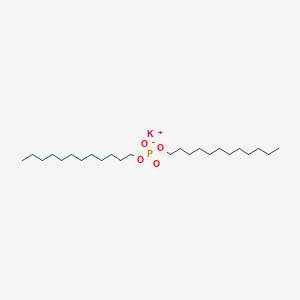
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
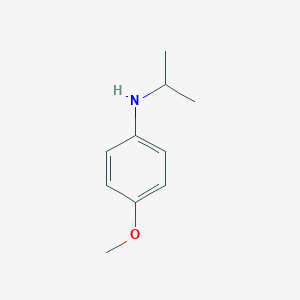
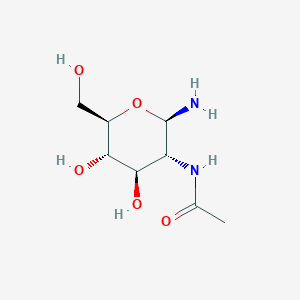
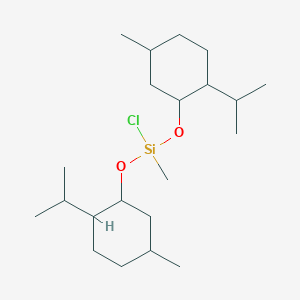
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
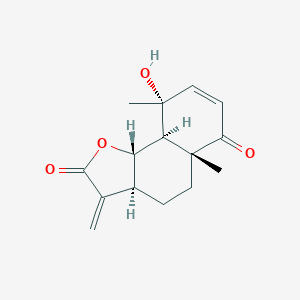
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
